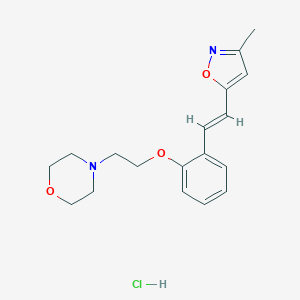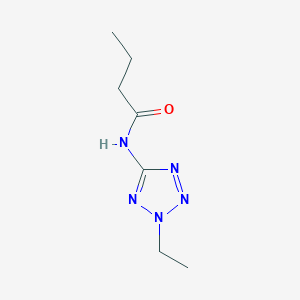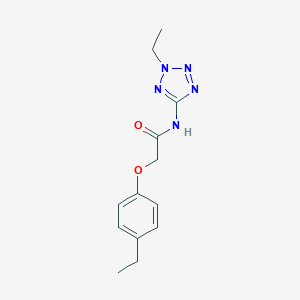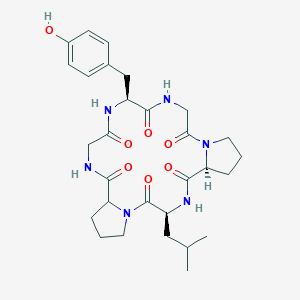![molecular formula C19H23ClN2O2 B237898 3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide, commonly known as CDMB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied in scientific research for its potential applications in various fields such as medicine, pharmacy, and biochemistry.
作用機序
The mechanism of action of CDMB involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
CDMB has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDMB has been studied for its potential use in the treatment of fungal infections. It has been found to exhibit antifungal activity by inhibiting the growth of fungal cells.
実験室実験の利点と制限
CDMB has several advantages for lab experiments. It is easy to synthesize and has a high purity level. CDMB is also stable under a wide range of conditions. However, CDMB has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous solutions. CDMB can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the study of CDMB. One potential direction is the development of CDMB as a diagnostic tool for cancer. Another potential direction is the study of the potential use of CDMB in combination with other drugs for the treatment of cancer. The study of the mechanism of action of CDMB and its effects on different types of cancer cells is also a potential future direction. Finally, the study of the potential use of CDMB in the treatment of other diseases such as fungal infections and inflammatory disorders is another future direction.
合成法
CDMB can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. The resulting compound is then reacted with N-(diethylamino)methyl-4-aminobenzamide to form CDMB.
科学的研究の応用
CDMB has been studied for its potential applications in various scientific fields such as medicine, pharmacy, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. CDMB has also been studied for its potential use as a diagnostic tool for cancer.
特性
製品名 |
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
3-chloro-N-[4-(diethylaminomethyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)13-14-6-9-16(10-7-14)21-19(23)15-8-11-18(24-3)17(20)12-15/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
InChIキー |
OALAYVJAJIKZEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
正規SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)